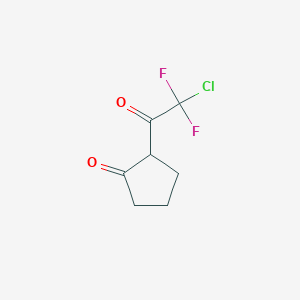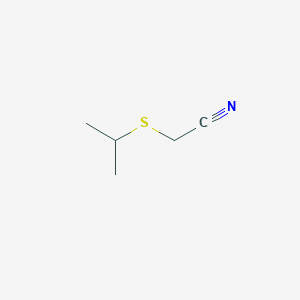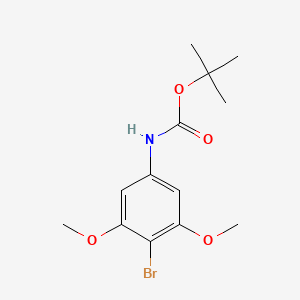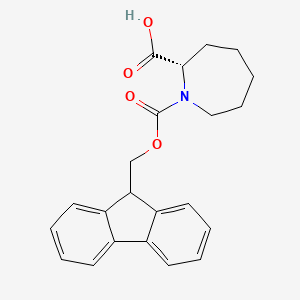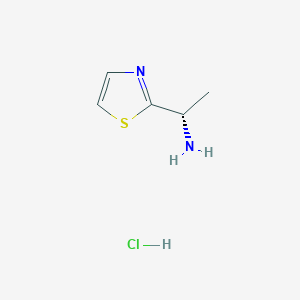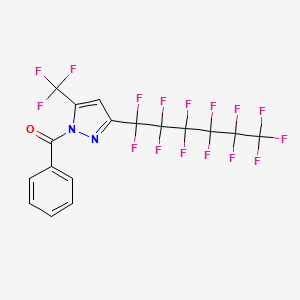
1-Benzoyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole
Overview
Description
1-Benzoyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole is a synthetic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a benzoyl group, a perfluorohexyl chain, and a trifluoromethyl group, making it highly fluorinated and potentially useful in various applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzoyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole typically involves the cyclocondensation of appropriate hydrazines with α,β-unsaturated carbonyl compounds. The reaction is often catalyzed by acids or bases and can be carried out under reflux conditions. For instance, the reaction of perfluorohexyl hydrazine with benzoylacetone in the presence of a base like potassium carbonate can yield the desired pyrazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzoyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles can replace fluorine atoms under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Benzoyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced bioavailability and stability.
Industry: Utilized in the development of advanced materials, including coatings and polymers, due to its unique fluorinated structure.
Mechanism of Action
The mechanism of action of 1-Benzoyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets. The compound’s fluorinated groups can enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. For instance, molecular docking studies have shown that similar pyrazole derivatives can bind to the catalytic domain of enzymes, thereby inhibiting their function .
Comparison with Similar Compounds
- 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde
- 1,3,5-Trisubstituted-1H-pyrazoles
- 1H-Pyrazolo[3,4-b]pyridines
Comparison: Compared to these similar compounds, 1-Benzoyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole is unique due to its high degree of fluorination. This fluorination imparts distinct chemical properties, such as increased lipophilicity and stability, making it particularly valuable in applications requiring robust and durable materials .
Properties
IUPAC Name |
phenyl-[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-5-(trifluoromethyl)pyrazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H6F16N2O/c18-11(19,13(23,24)14(25,26)15(27,28)16(29,30)17(31,32)33)8-6-9(12(20,21)22)35(34-8)10(36)7-4-2-1-3-5-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOQTIXWJHGJIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C(=CC(=N2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H6F16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B3118043.png)
![tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid](/img/structure/B3118048.png)
![1-[3-(Bromomethyl)-1-bicyclo[1.1.1]pentanyl]ethanone](/img/structure/B3118058.png)
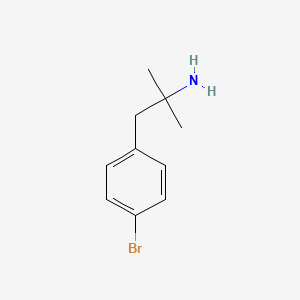
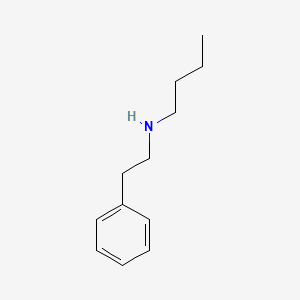
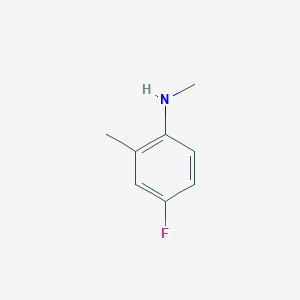
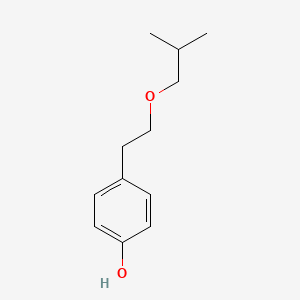
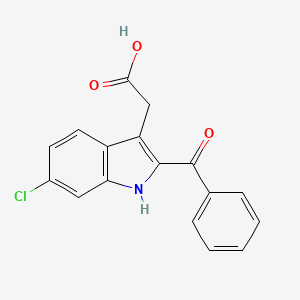
![Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate](/img/structure/B3118115.png)
